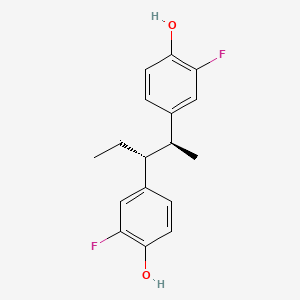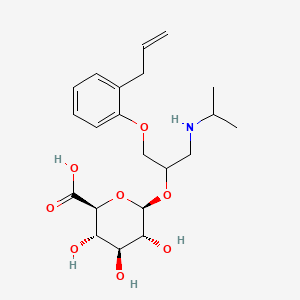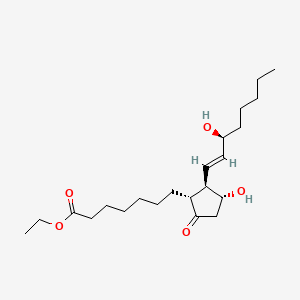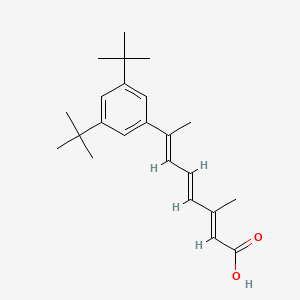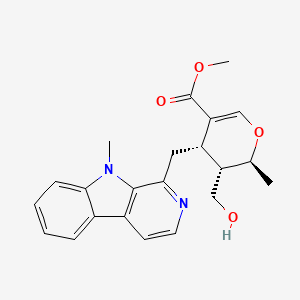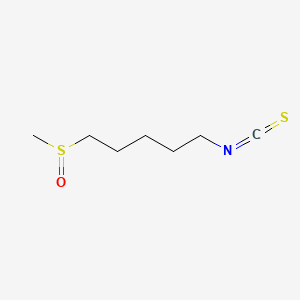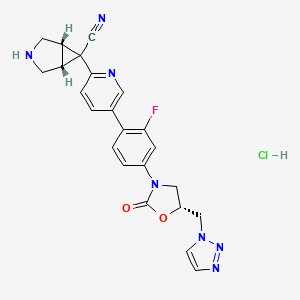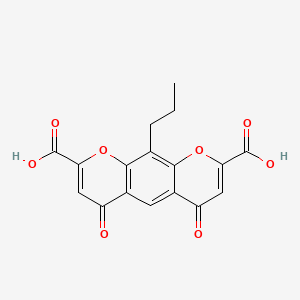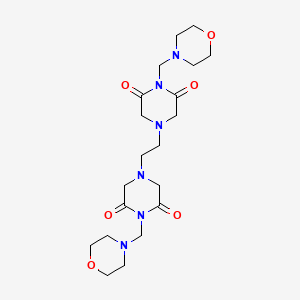
Bimolane
Übersicht
Beschreibung
Bimolan ist eine chemische Verbindung, die für ihre Rolle als Topoisomerase-II-Inhibitor bekannt ist. Sie wurde in China als Antitumormittel und zur Behandlung von Psoriasis weit verbreitet eingesetzt . Bimolan hat auch leukämogene Aktivität gezeigt und induziert multiple Arten von Chromosomenaberrationen in menschlichen Lymphozyten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bimolan umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht allgemein veröffentlicht.
Industrielle Produktionsmethoden
Die industrielle Produktion von Bimolan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Pulverform hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Wissenschaftliche Forschungsanwendungen
Bimolan hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Bimolan übt seine Wirkung aus, indem es das Enzym Topoisomerase II hemmt, das für die DNA-Replikation und -Reparatur unerlässlich ist. Durch die Hemmung dieses Enzyms stört Bimolan die normale Funktion der DNA, was zum Zelltod in schnell teilenden Zellen führt. Dieser Mechanismus macht es als Antitumormittel wirksam . Die beteiligten molekularen Ziele und Pfade umfassen den DNA-Topoisomerase-II-Komplex und die anschließende Induktion von DNA-Schäden und Apoptose .
Wirkmechanismus
Target of Action
Bimolane primarily targets human topoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription, chromosome segregation, and cell cycle progression. It helps in controlling the topological states of DNA by inducing transient breaks and subsequent reconnections.
Mode of Action
This compound interacts with its target, topoisomerase II, by inhibiting its activity . The inhibition occurs through interactions with DNA, similar to the mechanism seen with the epipodophyllotoxin-type inhibitors . This interaction results in changes in the DNA structure, affecting the normal functioning of the enzyme.
Pharmacokinetics
One case report indicates that this compound was administered orally at a dose of 600 mg/day for 3 months for the treatment of psoriasis . The total dose administered was 54g . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound shows leukemogenic activity and induces multiple types of chromosomal aberrations in human lymphocytes . It has been used as an anti-neoplastic agent and for the treatment of psoriasis . There have been cases where patients developed chronic myeloid leukaemia (cml) during treatment with this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological condition of the patient, the presence of other medications, and individual genetic variations. For instance, a woman developed CML 12 years following this compound therapy for psoriasis . This suggests that long-term effects of this compound can manifest many years after treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bimolane involves several steps, starting with the preparation of the core structure. The exact synthetic route and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bimolan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bimolan kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: Bimolan kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel, die mit Bimolan verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von Bimolan zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen halogenierte Verbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Bimolan ist einzigartig in seiner spezifischen Hemmung der Topoisomerase II und seiner damit verbundenen leukämogenen Aktivität. Ähnliche Verbindungen umfassen:
Etoposide: Ein weiterer Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.
Doxorubicin: Ein weit verbreitetes Chemotherapeutikum, das ebenfalls die Topoisomerase II angreift.
Mitoxantron: Ein Antitumormittel mit einem ähnlichen Wirkmechanismus.
Im Vergleich zu diesen Verbindungen hat Bimolan ein eindeutiges Profil hinsichtlich seiner Eigenschaften zur Induktion von Chromosomenaberrationen und seiner spezifischen Anwendungen bei der Behandlung von Psoriasis .
Eigenschaften
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGCJKPBAYEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225549 | |
| Record name | Bimolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74550-97-3 | |
| Record name | Bimolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bimolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIMOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bimolane?
A: this compound functions as a topoisomerase II catalytic inhibitor. [, ] It disrupts the enzymatic activity of topoisomerase II, an enzyme essential for DNA replication and cell division. []
Q2: What are the downstream effects of this compound's interaction with topoisomerase II?
A2: By inhibiting topoisomerase II, this compound triggers a cascade of events:
- Cell Cycle Arrest: this compound impedes the progression of cells from the S phase to the M phase, effectively halting cell cycle progression. [, , ] This arrest primarily occurs in the G2 phase, leading to an accumulation of cells in this stage. []
- DNA Damage: The inhibition of topoisomerase II by this compound results in DNA strand breaks, particularly single-strand breaks. [] This DNA damage contributes to the compound's cytotoxic and genotoxic effects.
Q3: Is there a difference in the mechanism of action between this compound and ICRF-154?
A: Studies suggest that this compound's anticancer activity is likely attributable to its conversion into ICRF-154 within the cellular environment. [] Both compounds demonstrate very similar cytotoxic and genotoxic effects at equivalent molar concentrations. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H28N6O6, and its molecular weight is 412.45 g/mol.
Q5: Is there spectroscopic data available for this compound?
A: While the provided research papers do not delve into detailed spectroscopic analyses, X-ray diffraction studies have been crucial in identifying ICRF-154 within synthesized this compound samples. []
A5: The available research primarily focuses on the biological activity and clinical implications of this compound. Information regarding its material compatibility and stability, catalytic properties, and computational chemistry aspects are not extensively covered in these studies.
Q6: How do structural modifications of this compound affect its activity?
A6: While specific SAR studies are not presented within the provided research, the structural similarity between this compound and ICRF-154 suggests that even minor alterations to the this compound molecule could significantly impact its conversion to ICRF-154 and, consequently, its biological activity.
A6: These aspects of this compound are not extensively discussed within the provided research, which primarily focuses on its biological activity, clinical observations, and potential for leukemia development.
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While comprehensive ADME data is limited within the provided research, some insights can be gleaned:
- In vivo Conversion: this compound appears to be efficiently converted to ICRF-154 during cell culture, suggesting in vivo metabolic processes. []
Q8: What cell lines have been used to study the in vitro efficacy of this compound?
A8: Researchers have employed various cell lines to investigate this compound's effects, including:
- TK6 Cells: Used to assess cytotoxic and genotoxic effects. []
- S180 Cells: Utilized to study cytokinetic effects and DNA damage. [, ]
- Human Peripheral Blood Lymphocytes (HPBLs): Employed for genotoxicity evaluation and cell cycle analysis. [, , , ]
- Ehrlich Ascites Carcinoma (ECA) Cells: Used to examine the impact on DNA, RNA, and protein synthesis. []
- L1210 Leukemia Cells: Utilized for studying cytokinetic effects and cell cycle changes. []
Q9: What animal models have been used to investigate the in vivo activity of this compound?
A9: Mice have been the primary animal model for investigating this compound's in vivo effects. [2, 4, 7-10, 18, 22, 25] Studies have focused on:
- Reproductive Toxicity: Examining the impact on embryonic development and potential teratogenicity. []
- Immune Response Modulation: Evaluating the effects on humoral and cellular immunity. []
- Anticancer Activity: Assessing its ability to inhibit tumor growth and metastasis, particularly in lung carcinoma models. [, ]
- Cardiotoxicity Prevention: Investigating its potential to mitigate the cardiotoxic effects of doxorubicin. []
- Leukemogenic Potential: Observing the development of leukemia in mice treated with this compound. []
Q10: Have any clinical trials been conducted with this compound?
A10: While the provided research doesn't directly reference specific clinical trials, it does mention this compound's clinical use for treating psoriasis and its association with the development of acute leukemia in some patients. [3, 12, 14-16, 18, 26, 27]
A10: The provided research focuses primarily on this compound's mechanism of action, biological effects, and clinical observations. Information specifically related to resistance mechanisms and cross-resistance is not extensively discussed in these studies.
Q11: What are the known toxic effects of this compound?
A11: Research highlights several toxicological concerns associated with this compound:
- Genotoxicity: this compound induces chromosomal aberrations, micronucleus formation, and DNA damage. [, , , , ]
- Reproductive Toxicity: Studies in mice show that this compound can cause embryonic resorption, fetal abnormalities, and teratogenic effects. []
- Immunosuppression: this compound has been shown to suppress both humoral and cellular immune responses in mice. []
A11: These specific aspects of this compound's profile are not extensively addressed in the provided research.
A11: The research papers primarily focus on understanding this compound's biological activity and clinical implications. Information regarding alternative compounds, waste management, or research infrastructure related to this compound is not elaborated upon in these studies.
Q12: What are some milestones in the research on this compound?
A12: Key milestones include:
- Mechanism of Action Elucidation: Research identified this compound as a topoisomerase II catalytic inhibitor, shedding light on its cytotoxic and genotoxic properties. []
- Link to ICRF-154: Studies indicated that this compound's anticancer activity is likely due to its conversion to ICRF-154 within biological systems. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


